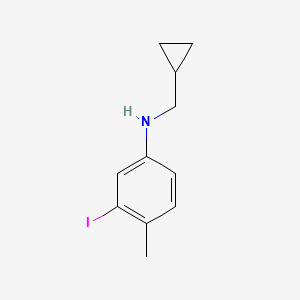
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a pyridine ring, which is further substituted with amino and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and esterification reactions. The nitration step introduces the nitro group onto the pyridine ring, which is then converted to an amino group through a reduction reaction. Finally, the esterification of the benzoic acid derivative with methanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dimethylformamide, and bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of Methyl 3-(2-amino-3-aminopyridin-4-yl)benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of Methyl 3-(2-nitro-3-nitropyridin-4-yl)benzoate or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(3-nitropyridin-2-yl)benzoate
- Methyl 3-amino-2-[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate
- 2-Amino-4-methyl-3-nitropyridine
Uniqueness
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11N3O4 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-3-8(7-9)10-5-6-15-12(14)11(10)16(18)19/h2-7H,1H3,(H2,14,15) |
Clave InChI |
ZGTDTFQGKQOIGF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


